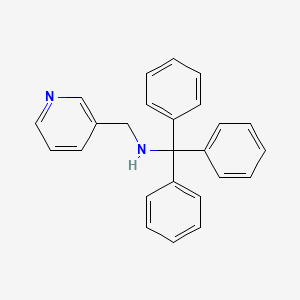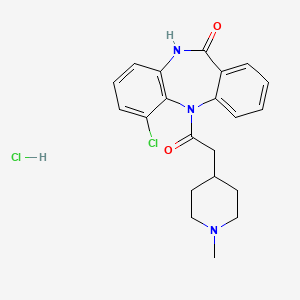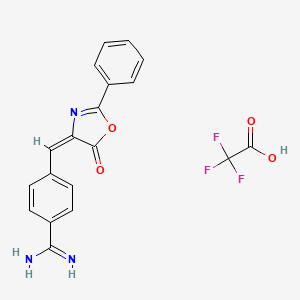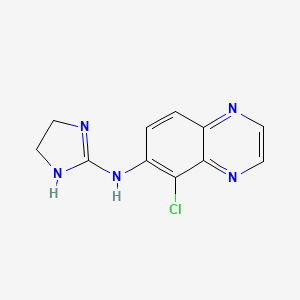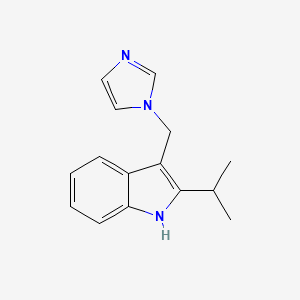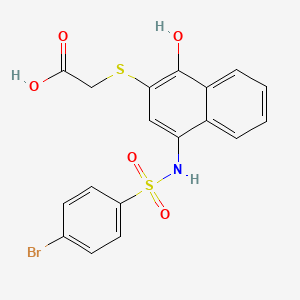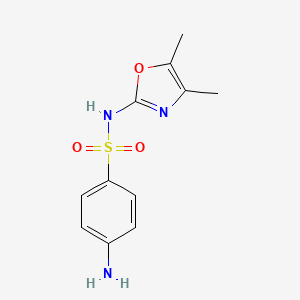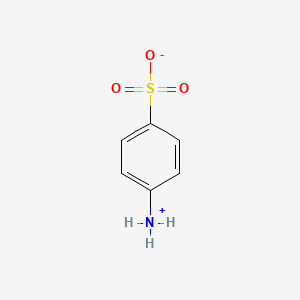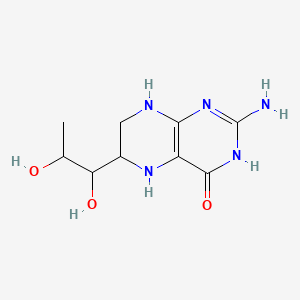
Tetrahidrobiopterina
Descripción general
Descripción
La tetrahidrobiopterina es un compuesto que se produce de forma natural y que sirve como cofactor de varias enzimas que participan en el metabolismo de los aminoácidos y la biosíntesis de los neurotransmisores. Desempeña un papel fundamental en la degradación de la fenilalanina y la síntesis de serotonina, melatonina, dopamina, noradrenalina y adrenalina . Su estructura química es la de un derivado de pteridina reducido.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La tetrahidrobiopterina ejerce sus efectos actuando como cofactor de varias enzimas implicadas en la hidroxilación de aminoácidos aromáticos. Facilita la transferencia de oxígeno molecular al sustrato, dando lugar a la formación de productos hidroxilados . Los objetivos moleculares de la this compound incluyen la fenilalanina hidroxilasa, la tirosina hidroxilasa y la triptófano hidroxilasa . Estas enzimas participan en la síntesis de neurotransmisores como la dopamina, la serotonina y la noradrenalina .
Compuestos similares:
Neopterina: Un derivado de pteridina que participa en la respuesta inmunitaria.
Dihidrobiopterina: Un intermedio en la biosíntesis de this compound.
Sepiapterina: Un precursor en la biosíntesis de this compound.
Singularidad: La this compound es singular en su capacidad de actuar como cofactor de múltiples enzimas hidroxilasas, lo que la convierte en un compuesto esencial para la síntesis de varios neurotransmisores clave. Su papel tanto en la degradación de la fenilalanina como en la biosíntesis de los neurotransmisores la diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Tetrahydrobiopterin is involved in the hydroxylation of aromatic amino acids, functioning as a cofactor for aromatic amino acid hydroxylases . It also plays a role in the synthesis of nitric oxide by acting as a cofactor for nitric oxide synthase isoenzymes .
Cellular Effects
Tetrahydrobiopterin influences cell function through its role in the synthesis of monoamine neurotransmitters and nitric oxide . It is involved in cell signaling pathways related to these molecules and can influence gene expression and cellular metabolism through these pathways .
Molecular Mechanism
At the molecular level, Tetrahydrobiopterin exerts its effects through its role as a cofactor for various enzymes. It is involved in binding interactions with these enzymes, potentially influencing their activity . Changes in gene expression may also occur as a result of the pathways that Tetrahydrobiopterin is involved in .
Metabolic Pathways
Tetrahydrobiopterin is involved in several metabolic pathways. It is formed de novo from GTP via a sequence of three enzymatic steps carried out by GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . It can also interact with other enzymes and cofactors in these pathways .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La tetrahidrobiopterina se sintetiza a partir del trifosfato de guanosina mediante una serie de reacciones enzimáticas. Las enzimas clave implicadas son la ciclohidrolasa I del trifosfato de guanosina, la sintasa de 6-piruvoilthis compound y la reductasa de sepiapterina . La ruta de síntesis implica la conversión del trifosfato de guanosina en trifosfato de dihidroneopterina, seguida de la formación de 6-piruvoilthis compound y su posterior reducción a this compound.
Métodos de producción industrial: La producción industrial de this compound implica la fermentación de microorganismos genéticamente modificados que sobreexpresan las enzimas necesarias. El caldo de fermentación se somete entonces a procesos de purificación para aislar y purificar la this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: La tetrahidrobiopterina experimenta diversas reacciones químicas, como la oxidación, la reducción y la sustitución. Actúa como cofactor en las reacciones de hidroxilación, donde facilita la adición de grupos hidroxilo a los aminoácidos aromáticos .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican this compound incluyen el oxígeno molecular y diversas enzimas hidroxilasas. Las reacciones suelen tener lugar en condiciones fisiológicas, siendo la presencia de enzimas específicas crucial para que la reacción se produzca .
Productos principales: Los productos principales que se forman a partir de las reacciones que implican this compound incluyen aminoácidos hidroxilados como la tirosina y el 5-hidroxitriptófano .
4. Aplicaciones de la investigación científica
La this compound tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Neopterin: A pteridine derivative involved in the immune response.
Dihydrobiopterin: An intermediate in the biosynthesis of tetrahydrobiopterin.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
Uniqueness: Tetrahydrobiopterin is unique in its ability to act as a cofactor for multiple hydroxylase enzymes, making it essential for the synthesis of several key neurotransmitters. Its role in both the degradation of phenylalanine and the biosynthesis of neurotransmitters distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872469 | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17528-72-2 | |
| Record name | Tetrahydrobiopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrobiopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)

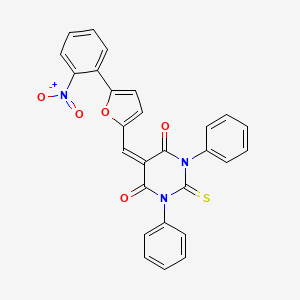
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
